molecular formula C10H18N4O6S2 B1330600 ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid CAS No. 7729-20-6

((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

Cat. No. B1330600
CAS RN: 7729-20-6
M. Wt: 354.4 g/mol
InChI Key: KDJVKDYFFTWHBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the protection of functional groups to increase the yield of the desired product. For instance, the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids is described, which could be relevant for synthesizing compounds with multiple carboxylic acid groups . Additionally, the synthesis of triorganotin(IV) complexes with amino acetic acid derivatives demonstrates the versatility of acetic acid derivatives in forming complex structures . These methods could potentially be applied to the synthesis of the compound , considering its structural complexity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, triorganotin(IV) complexes of amino acetic acid derivatives have been studied, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration . Similarly, the crystal structure of a derivative of (diphenylmethylene-amino) acetic acid was determined, showing a non-planar 2-aza-1,3-butadiene fragment . These studies provide a foundation for understanding how the molecular structure of the compound of interest might be analyzed.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives with various reagents has been explored in the literature. For instance, reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate have been reported, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals . This suggests that the dithio element in the compound of interest may also undergo similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The crystal structures of carboxylic acid derivatives, such as (2-carboxyphenoxy)acetic acid, have been determined, showing extended one-dimensional zig-zag polymers formed by hydrogen bonding . These findings can help predict the solubility, melting point, and other physical properties of the compound of interest, as well as its potential to form crystals and polymers.

Scientific Research Applications

  • Synthetic Potential in Amino Acid Derivatives : This compound is a valuable intermediate for synthesizing various natural and non-natural α-amino acids and their derivatives. Its synthetic potential has been demonstrated in studies like the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger et al., 1992).

  • Corrosion Inhibition : Novel amino acids based corrosion inhibitors have been synthesized, where this compound plays a role. Studies have shown its use in electrochemical impedance and potentiodynamic polarization methods for studying corrosion inhibition. The compound has shown potential in forming protective films on metal surfaces (Srivastava et al., 2017).

  • Amino Acid Biosynthesis Studies : The compound has been used in studies focusing on amino acid biosynthesis, particularly in mixed rumen cultures. These studies have provided insights into the metabolic pathways and the role of various organic compounds in amino acid formation (Sauer et al., 1975).

  • Solid Phase Peptide Synthesis : Research has also explored the use of this compound in the solid-phase synthesis of peptides. The studies involve the synthesis of orthogonally protected derivatives, showcasing the compound's applicability in peptide chemistry (Stanley, 1992).

Future Directions

The study of these compounds and their metabolic pathways could provide insights into various biological processes and potential therapeutic targets .

properties

IUPAC Name

2-[[2-amino-3-[[2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVKDYFFTWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid

CAS RN

7729-20-6
Record name ((2-Amino-3-((2-amino-3-((carboxymethyl)amino)-3-oxopropyl)dithio)propanoyl)amino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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